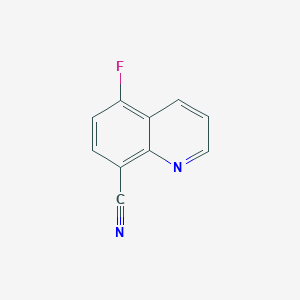

5-Fluoroquinoline-8-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWICOVTQKUHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoroquinoline 8 Carbonitrile

Precursor Chemical Synthesis and Derivatization Approaches

The foundational approaches to synthesizing 5-fluoroquinoline-8-carbonitrile rely on the conversion of readily available halogenated quinoline (B57606) intermediates.

Conversion from Halogenated Quinoline Intermediates

A primary route to this compound involves the use of halogenated quinoline precursors, with 8-bromo-5-fluoroquinoline (B152762) being a notable example. This intermediate serves as a versatile starting point for the introduction of the carbonitrile group at the 8-position of the quinoline ring. The presence of the bromine atom at this position allows for its displacement through various chemical reactions, most notably palladium-catalyzed cyanation.

Cyanation Reactions: Palladium-Catalyzed Methods

The introduction of a nitrile group onto the quinoline scaffold is effectively achieved through palladium-catalyzed cyanation reactions. These cross-coupling methods have become a staple in organic synthesis due to their efficiency and functional group tolerance. nih.gov

A widely employed method utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in conjunction with a cyanide source like zinc cyanide (Zn(CN)₂). nih.gov This approach is favored for its relative safety compared to other cyanide reagents and its effectiveness in promoting the desired transformation. The reaction typically proceeds under inert conditions to prevent catalyst deactivation. nih.gov

| Catalyst System | Cyanide Source | Key Features |

| Pd(PPh₃)₄ | Zn(CN)₂ | Widely used, good functional group tolerance. |

| Other Pd catalysts | K₄[Fe(CN)₆]·3H₂O | Alternative, less toxic cyanide source. nih.gov |

Advanced Synthetic Techniques and Approaches

To improve upon traditional synthetic routes, researchers have explored advanced techniques that offer benefits such as reduced reaction times, increased yields, and more environmentally friendly processes.

Microwave-Assisted Organic Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives. benthamdirect.comnih.govacs.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significant reductions in reaction times compared to conventional heating methods. nih.gov The use of microwave irradiation can also lead to improved reaction yields and product purity. acs.orgbenthamdirect.com For the synthesis of quinoline-based compounds, microwave assistance has been shown to be particularly effective, sometimes in catalyst-free and one-pot procedures. acs.org

| Synthesis Method | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced purity. benthamdirect.comnih.govacs.orgbenthamdirect.com |

| Conventional Heating | Established methods, but often require longer reaction times. nih.gov |

Green Chemistry Principles in Quinoline Carbonitrile Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. researchgate.netnih.govresearchgate.net This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.netnih.gov For instance, the development of synthetic protocols that utilize water as a solvent or employ reusable catalysts aligns with green chemistry goals. nih.govnih.gov The transition to more sustainable methods addresses the drawbacks of classical synthesis, which often involve hazardous chemicals and high temperatures. nih.gov

Key green chemistry approaches in quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally friendly alternatives. nih.gov

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. nih.gov

Energy Efficiency: Utilizing methods like microwave synthesis to reduce energy consumption. benthamdirect.comresearchgate.net

Synthesis of Related Quinoline Carbonitrile Derivatives

The synthesis of the quinoline core is a well-established area of organic chemistry, with numerous classical name reactions and modern catalytic methods being employed. These strategies can often be adapted to produce quinoline carbonitrile derivatives.

A variety of traditional methods have been established for the synthesis of quinoline derivatives, including the Skraup, Doebner-von Miller, Combes, and Gould-Jacobs reactions. nih.govresearchgate.net These methods, while foundational, can sometimes be limited by harsh reaction conditions, long reaction times, and the generation of byproducts. acs.org

To address these limitations, significant research has focused on developing more efficient and environmentally friendly protocols. Modern approaches often utilize catalysts, including nanocatalysts and transition metals, to achieve higher yields and milder reaction conditions. For instance, nanocatalysts are valued for their high efficiency and recyclability in quinoline synthesis. nih.govacs.org

The introduction of a carbonitrile group onto the quinoline scaffold can be achieved through various synthetic routes. One common approach involves the use of malononitrile (B47326) as a reactant in multicomponent reactions. For example, the reaction of α-naphthylamine, aromatic aldehydes, and malononitrile using a solid acid magnetic nanocatalyst can produce 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives in excellent yields (88–95%) within a short reaction time (5–15 minutes). nih.govacs.org

Another strategy involves the modification of pre-existing quinoline structures. For instance, the conversion of a carboxylic acid group at the 3-position of a fluoroquinolone into a nitrile has been reported. This transformation can be achieved by first converting the carboxylic acid to a primary amide, which is then dehydrated using a reagent like phosphorus oxychloride (POCl3) to yield the corresponding nitrile. nih.gov

The synthesis of 8-substituted quinolines, which are structurally related to the target compound, has also been explored. researchgate.netnih.gov For example, 8-hydroxyquinoline (B1678124) can be used as a starting material to synthesize various derivatives, including novel phthalonitriles. researchgate.net

The table below summarizes various synthetic approaches for quinoline derivatives, some of which could be potentially adapted for the synthesis of this compound.

| Reaction Type | Starting Materials | Catalyst/Reagents | Products | Key Features | Reference |

| Three-Component Reaction | α-Naphthylamine, Aromatic Aldehydes, Malononitrile | Fe3O4@PS-Arg magnetic nanoparticles | 2-Amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives | Environmentally friendly, high yields (88-95%), short reaction time (5-15 min) | nih.govacs.org |

| Three-Component Coupling/Hydroarylation/Dehydrogenation | Aldehyde, Alkyne, Aromatic Amine | Superparamagnetic Fe3O4 nanoparticles | Quinoline derivatives | High yields (79-90%) | nih.gov |

| Friedländer Annulation | 2-Aminoaryl ketones, α-Methylene ketones | Nanocatalyst | Quinoline derivatives | Good yields (68-96%) | nih.gov |

| Nitrile Formation from Carboxylic Acid | Fluoroquinolone-3-carboxylic acid | POCl3 (after conversion to primary amide) | Fluoroquinolone-3-carbonitrile | Modification of existing quinoline core | nih.gov |

| Synthesis from 2-Aminochalcones | 2-Aminochalcone derivatives | Benzylamine | 2-Substituted quinolines | On-water synthesis, catalyst recycling | organic-chemistry.org |

| Reductive Cyclization | Δ2-Isoxazolines | Iron or Sodium dithionite | Quinolines | Metal-free conditions possible | organic-chemistry.org |

| Annulation Reaction | 2-Aminobenzyl alcohols, Benzaldehydes, DMSO | Not specified | 4-Arylquinolines | DMSO acts as a one-carbon source | organic-chemistry.org |

| C-H Functionalization | Anilines, Aldehydes | Air (as oxidant) | Substituted quinolines | Direct synthesis, C-C/C-N bond formation | organic-chemistry.org |

| Aerobic Dehydrogenation | 1,2,3,4-Tetrahydroquinolines | Heterogeneous cobalt oxide | Quinolines | Mild conditions | organic-chemistry.org |

| Nickel-Catalyzed Double Dehydrogenative Coupling | 2-Aminobenzyl alcohol/1-phenylethanol, Diamine/diol | Nickel catalyst | Quinoline and quinoxaline | Mild reaction temperatures | organic-chemistry.org |

Chemical Transformations and Reactivity of 5 Fluoroquinoline 8 Carbonitrile

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) at the C-8 position of 5-fluoroquinoline-8-carbonitrile is a versatile functional group that can undergo a variety of chemical transformations. One of the primary reactions of the nitrile group is its conversion into other nitrogen-containing functional groups. For instance, nitriles can be hydrolyzed to form carboxylic acids or amides, typically under acidic or basic conditions.

Another significant set of reactions involves the reduction of the nitrile group. Depending on the reducing agent and reaction conditions, nitriles can be reduced to primary amines.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, the reaction of nitriles with sodium azide, often catalyzed by a Lewis acid like zinc chloride, can yield tetrazoles. nih.gov This transformation is a common strategy for introducing a tetrazole ring, a valuable pharmacophore, into a molecular structure. nih.gov

Reactions at the Fluorine Substituent

The fluorine atom at the C-5 position significantly influences the reactivity of the quinoline (B57606) ring. While the C-F bond is generally strong, the fluorine substituent can be replaced under certain nucleophilic aromatic substitution (SNAr) conditions. The rate of this substitution is influenced by the nature of the nucleophile and the reaction conditions.

The presence of the electron-withdrawing fluorine atom activates the quinoline ring towards nucleophilic attack. masterorganicchemistry.com This is a key feature in the synthesis of various derivatives where the fluorine is displaced by other functional groups.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Core

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. The electronic nature of the substituents already present on the ring dictates the position and feasibility of these reactions. In this compound, the electron-withdrawing nature of both the fluorine and nitrile groups deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Nucleophilic Aromatic Substitution at Specific Positions (e.g., C-7, C-8)

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for haloquinolines, particularly when activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.comchemistrysteps.comnih.gov In the context of fluoroquinolones, which share the quinoline core, substitutions at the C-7 position are common and crucial for their biological activity. nih.gov

The presence of a nitro group at the C-8 position, for example, greatly facilitates nucleophilic substitution at the C-7 position. nih.govmdpi.com This is because the nitro group is a strong electron-withdrawing group that stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comchemistrysteps.com While this compound has a nitrile group at C-8 instead of a nitro group, the electron-withdrawing character of the nitrile group would similarly be expected to facilitate nucleophilic attack at adjacent positions.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group. chemistrysteps.com The rate of reaction is often dependent on the stability of this intermediate.

Cyclization and Annulation Reactions Involving the Quinoline-8-carbonitrile (B1294725) Moiety

The quinoline-8-carbonitrile scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. The nitrile group and the adjacent positions on the quinoline ring provide reactive sites for these transformations.

For instance, the nitrile group can be a precursor for the formation of a new ring. As mentioned earlier, conversion of the nitrile to a tetrazole ring is one such example of a cyclization reaction. nih.gov Other cyclization strategies might involve reactions with bifunctional reagents that react with both the nitrile group and another part of the quinoline molecule.

In the broader context of quinolone chemistry, cyclization reactions are frequently employed to create fused ring systems, which can lead to novel compounds with interesting pharmacological properties. nih.gov

Stability and Reaction Conditions in Organic Synthesis

This compound, like other fluoroquinolones, is generally stable under typical organic synthesis conditions. nih.gov However, the specific reaction conditions must be chosen carefully to achieve the desired transformation without unwanted side reactions.

For example, in nucleophilic substitution reactions, the choice of solvent, temperature, and base can significantly impact the yield and purity of the product. Many of these reactions are carried out in polar aprotic solvents and may require heating to proceed at a reasonable rate.

Spectroscopic and Structural Characterization Techniques for 5 Fluoroquinoline 8 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR): ¹H and ¹³C

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the ¹H NMR spectra of fluoroquinolone derivatives, characteristic signals can be observed. For instance, the protons of the cyclopropyl (B3062369) group typically appear as multiplets in the upfield region, around 1.15–1.35 ppm. The piperazine (B1678402) protons resonate as two sets of triplets at approximately 3.03–3.39 ppm, while a methylene (B1212753) signal can be seen around 5.16–5.19 ppm. A broad singlet corresponding to the carboxylic acid proton is often observed far downfield, between 15.05 and 15.13 ppm. nih.gov

¹³C NMR spectra of these derivatives show a characteristic signal for the methyl carbon of the N-C-N group at about 70 ppm. The carbonyl carbons (C=O) typically appear in the range of 160–178 ppm. nih.gov For ciprofloxacin (B1669076), a well-known fluoroquinolone, DFT calculations have been employed to predict ¹³C NMR chemical shifts, with the B3LYP/aug-cc-pVDZ level of theory showing good agreement with experimental data. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Fluoroquinolone Derivatives

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl | 1.15-1.35 | m |

| Piperazine | 3.03-3.39 | t |

| Methylene (N-CH₂-N) | 5.16-5.19 | s |

| Carboxylic Acid (COOH) | 15.05-15.13 | br s |

Data sourced from representative fluoroquinolone derivative spectra. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Fluoroquinolone Derivatives

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Methyl (N-C-N) | ~70 |

| Carbonyl (C=O) | 160-178 |

Data sourced from representative fluoroquinolone derivative spectra. nih.gov

Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectra of fluoroquinolone derivatives exhibit characteristic absorption bands. A broad stretching band in the region of 3310–3381 cm⁻¹ is typically assigned to the O-H group of the carboxylic acid. nih.gov The C-H stretching of the aromatic rings appears between 3004 and 3062 cm⁻¹. nih.gov A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the carboxylic acid and the quinolone ring is consistently observed in the 1701–1731 cm⁻¹ range. nih.gov For some derivatives, the stretching vibration of the pyridone functional group is assigned to a band around 1618 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Fluoroquinolone Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 3310-3381 |

| C-H (Aromatic) | 3004-3062 |

| C=O (Carbonyl) | 1701-1731 |

| C=O (Pyridone) | ~1618 |

Data compiled from various sources. nih.govresearchgate.net

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinolone ring. The UV-Vis spectra of fluoroquinolones are characterized by multiple absorption bands. For example, ciprofloxacin exhibits five absorption bands with peaks at 207 nm, 223 nm, 277 nm, 316 nm, and 331 nm. nih.gov The absorption maximum around 277-280 nm is a prominent feature for many fluoroquinolones. nih.govnih.gov The spectral characteristics can be influenced by the solvent and pH. For instance, the complexation of ciprofloxacin with zinc ions at a pH of 7 or higher can cause both bathochromic and hypsochromic shifts in the UV-Vis spectrum. researchgate.net

Table 4: UV-Vis Absorption Maxima for Ciprofloxacin

| Wavelength (λmax) |

|---|

| 207 nm |

| 223 nm |

| 277 nm |

| 316 nm |

| 331 nm |

Data for ciprofloxacin in solution. nih.gov

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and elemental formula of a compound. These techniques provide a precise mass-to-charge ratio (m/z) of the molecular ion, which helps in confirming the identity of the synthesized compound. For instance, in the synthesis of new 8-nitrofluoroquinolone derivatives, mass spectrometry was used to confirm the structures of the prepared compounds. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing degradation products and metabolites of fluoroquinolones. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound. For example, in the synthesis of novel ciprofloxacin derivatives, elemental analysis was performed, and the found values for C, H, and N were within ±0.4% of the calculated values, confirming the proposed structures. nih.govorientjchem.org

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Fluoroquinoline-8-carbonitrile |

| Ciprofloxacin |

| 5-FLUORO-8-HYDROXYQUINOLINE |

| Nalidixic acid |

| Pipemidic acid |

| Piromidic acid |

| Oxolinic acid |

| Cinoxacin |

| Flumequine |

| Besifloxacin |

| Delafloxacin |

| Finafloxacin |

| Lascufloxacin |

| Nadifloxacin |

| Levonadifloxacin |

| Nemonoxacin |

| Zabofloxacin |

| Prulifloxacin |

| Ulifloxacin |

| 5-Fluorouracil |

| Cefiderocol |

| Norfloxacin |

| Ofloxacin |

| Lomefloxacin |

| Moxifloxacin |

| Gatifloxacin |

| Pefloxacin |

Computational Chemistry and Theoretical Studies on 5 Fluoroquinoline 8 Carbonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and properties of quinoline (B57606) derivatives. researchgate.netaps.orgrsc.org DFT calculations, particularly using the B3LYP functional with various basis sets, are widely employed to optimize molecular geometries and predict vibrational frequencies. ekb.egnih.gov These theoretical predictions often show excellent agreement with experimental data obtained from techniques like FTIR spectroscopy. ekb.eg

In the context of fluoroquinolones, DFT studies are crucial for understanding their stability and reactivity. nih.gov The method allows for the calculation of various electronic properties that are key to the molecule's behavior. For instance, the analysis of the electron density and its distribution provides insights into the chemical bonding and reactivity of the molecule. ekb.eg

DFT methods are also used to study the impact of substituents on the electronic structure and conformational behavior of fluoroquinolone precursors. nih.gov The calculated complexation energies can correlate with experimental binding affinities, aiding in the design of new derivatives with targeted properties. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including their electronic transitions. This approach is particularly useful for interpreting UV-Vis absorption spectra.

For fluoroquinolone derivatives, TD-DFT calculations can predict the electronic transitions that give rise to their characteristic absorption bands. nih.gov For example, in a study on sparfloxacin, the results of UV-Vis analysis confirmed the charge transfer within the molecule, which is a key aspect of its electronic behavior. ekb.eg The calculated electronic transitions can be correlated with experimental spectra to validate the computational model and provide a deeper understanding of the molecule's electronic structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is extensively used in drug design to understand how a ligand, such as a fluoroquinolone derivative, interacts with a biological target, typically a protein receptor. nih.govresearchgate.net

The process involves generating various conformations of the ligand and placing them in the active site of the receptor. researchgate.net A scoring function is then used to evaluate the binding affinity of each conformation, with the highest score indicating the most likely binding mode. researchgate.net These simulations can reveal crucial interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net

For fluoroquinolones, molecular docking studies have been instrumental in understanding their mechanism of action, which often involves the inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govresearchgate.net By simulating the interaction of fluoroquinolone derivatives with these enzymes, researchers can predict their antibacterial activity and design new compounds with improved potency. researchgate.netnih.govresearchgate.net For instance, docking studies have shown that substituents at the C-7 position of the fluoroquinolone scaffold can significantly influence their binding to the target protein. nih.gov

| Parameter | Description |

| PDB ID | The Protein Data Bank identification code for the target receptor. |

| Ligand | The small molecule (e.g., fluoroquinolone derivative) being docked. |

| Docking Score | A value that predicts the binding affinity between the ligand and the receptor. |

| Key Interactions | Specific amino acid residues in the receptor's active site that interact with the ligand. |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. iosrjournals.orgresearchgate.net In the context of fluoroquinolones, QSAR studies are valuable for predicting the antibacterial activity of new derivatives and for guiding their design. iosrjournals.orgresearchgate.net

The process begins with a set of fluoroquinolone derivatives with known antibacterial activity. researchgate.net Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic, steric, or hydrophobic in nature. researchgate.net Statistical methods, such as multilinear regression (MLR), are then used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net

A successful QSAR model can be used to predict the activity of newly designed compounds, thereby reducing the need for extensive experimental testing. iosrjournals.orgresearchgate.net For example, QSAR studies on fluoroquinolones have highlighted the importance of the substituent at the C-5 position for antibacterial activity. iosrjournals.org These studies have also been used to design derivatives with improved properties, such as increased potency and reduced side effects. iosrjournals.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and intermolecular interactions of molecules. nih.govmdpi.com

In the study of fluoroquinolones, MD simulations have been used to investigate their conformational flexibility and their interactions with biological targets. nih.govnih.gov For example, MD simulations of 3-fluoroanilinoethylene derivatives, which are precursors to fluoroquinolones, have been used to understand the rotational freedom of certain functional groups. nih.gov These simulations can also provide insights into the stability of different conformers and the role of intramolecular hydrogen bonding. nih.gov

When combined with molecular docking, MD simulations can be used to refine the predicted binding poses of fluoroquinolone derivatives and to study the stability of the ligand-receptor complex over time. nih.govmdpi.com This information is crucial for understanding the mechanism of action of these drugs and for designing new derivatives with improved binding affinities. nih.govmdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital (FMO) analysis, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key component of understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and its ability to participate in charge transfer interactions. ekb.eg

For fluoroquinolone derivatives, the HOMO-LUMO gap can provide insights into their biological activity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can more easily donate or accept electrons, which can be important for its interaction with biological targets. For instance, in a study of sparfloxacin, the calculated HOMO-LUMO gap of 4.314 eV was found to be related to the charge transfer interactions that influence its biological behavior. ekb.eg

The distribution of the HOMO and LUMO orbitals can also provide information about the sites of electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This information can be used to predict the reactivity of the molecule and to design new derivatives with specific electronic properties.

Role of the Quinoline Carbonitrile Scaffold in Medicinal Chemistry Research

Quinoline (B57606) as a Privileged Pharmacophore in Drug Discovery

The quinoline nucleus is a recurring motif in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities. researchgate.netresearchgate.net Its "privileged" status stems from its ability to serve as a versatile template for designing ligands that can interact with diverse biological targets, including enzymes and receptors. nih.govnih.gov This structural versatility allows for the creation of large libraries of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.govresearchgate.net The synthetic accessibility and well-understood chemistry of the quinoline scaffold further enhance its appeal in drug discovery programs. nih.govnih.gov

The inherent properties of the quinoline ring system, such as its aromaticity and the presence of a nitrogen atom, contribute to its ability to engage in various non-covalent interactions with biological macromolecules. These interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, are crucial for molecular recognition and binding affinity. nih.gov

Design and Synthesis of Quinoline-8-carbonitrile (B1294725) Derivatives as Lead Compounds

The strategic incorporation of a carbonitrile group at the 8-position of the quinoline scaffold has been a key strategy in the design of novel lead compounds. ontosight.ai The synthesis of these derivatives often involves multi-step processes, starting from readily available precursors. For instance, 8-quinolinecarbonitrile can be synthesized from 8-quinolinecarboxaldehyde (B1295770) through a reaction with hydroxylamine (B1172632) followed by dehydration. ontosight.ai Other methods include the cyclization of appropriately substituted anilines with carbonyl compounds. researchgate.net

The design of quinoline-8-carbonitrile derivatives is often guided by computational modeling and structure-activity relationship (SAR) studies to optimize their interaction with specific biological targets. mdpi.com The carbonitrile group itself is a valuable functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor and participating in other dipole-dipole interactions. ontosight.ai

Structure-Activity Relationship (SAR) Studies of Quinoline Carbonitrile Derivatives

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoline carbonitrile derivatives, these studies have provided invaluable insights for optimizing their therapeutic potential. nih.govnih.gov

Influence of Substitution Patterns on Molecular Recognition

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. nih.govontosight.ai SAR studies have consistently shown that even minor modifications to the substitution pattern can lead to significant changes in potency and selectivity. nih.gov For example, the placement of different functional groups at various positions can alter the molecule's electronic properties, steric hindrance, and ability to form specific interactions with the target protein. nih.govresearchgate.net This tunability allows medicinal chemists to fine-tune the pharmacological profile of quinoline-based compounds. researchgate.net

Impact of the Fluorine Atom on Scaffold Properties

The introduction of a fluorine atom into a drug candidate can have profound effects on its physicochemical and biological properties. researchgate.net In the context of the quinoline scaffold, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity. researchgate.net The high electronegativity of fluorine can alter the electron distribution within the quinoline ring, influencing its reactivity and interaction with biological targets. nih.gov For instance, the presence of a fluorine atom can lead to more favorable electrostatic interactions with the active site of an enzyme. researchgate.net

Exploration of Quinoline Carbonitrile Scaffolds in Specific Therapeutic Areas

The versatility of the quinoline carbonitrile scaffold has led to its exploration in a wide range of therapeutic areas, with notable success in the development of anti-cancer and anti-infective agents. nih.govnih.govresearchgate.netnih.govresearchgate.net

As anti-cancer agents , quinoline derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. nih.govresearchgate.net Several quinoline-based drugs are currently approved for cancer therapy, and numerous others are in clinical trials. nih.gov The ability to modify the quinoline scaffold allows for the development of targeted therapies that are more effective and have fewer side effects. researchgate.netepa.govunibg.it

In the realm of anti-infectives , quinoline derivatives have a long history, with quinine (B1679958) being one of the first effective treatments for malaria. researchgate.net Modern research has expanded the application of quinoline-based compounds to combat a variety of pathogens, including bacteria, fungi, and viruses. researchgate.netnih.govnih.gov The quinoline carbonitrile scaffold has shown promise in the development of new antibacterial agents, with some derivatives exhibiting broad-spectrum activity. nih.gov These compounds often work by targeting essential microbial enzymes, such as DNA gyrase. nih.gov

Potential Applications in Advanced Materials Science Research

Exploration of 5-Fluoroquinoline-8-carbonitrile as a Component in Functional Materials

The quinoline (B57606) moiety is a well-established building block in the development of functional organic materials, particularly in the realm of optoelectronics. arabjchem.org Its derivatives have been successfully employed in various layers of Organic Light-Emitting Diodes (OLEDs). indexacademicdocs.orgtandfonline.com For instance, the quinoline-based material 8,8′-dimethoxy-5,5′-bisquinoline has been synthesized and characterized as a promising blue-emitting and electron-transporting material. uconn.edu Research has shown that OLED devices can be fabricated using quinoline derivatives as the fluorescent, light-emitting layer. indexacademicdocs.orgresearchgate.net Specifically, molecules like 9,9-dimethyl-10-(quinolin-2-yl)-9,10-dihydroacridine (DMAC-QL) are part of a class of quinoline-based emitters used in efficient non-doped OLEDs. rsc.org

The potential of this compound in this area stems from the influence of its specific substituents. The fluorine atom, with its high electronegativity, and the electron-withdrawing nature of the nitrile group can significantly modulate the electron distribution, energy levels (HOMO/LUMO), and photophysical properties of the quinoline core. This tuning is critical for designing new materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): As potential emissive or electron-transporting layers.

Sensors: The quinoline nitrogen and nitrile group could act as binding sites for specific analytes.

Nonlinear Optics: The polarized electronic structure may lead to interesting nonlinear optical properties. arabjchem.org

Furthermore, the broader fluoroquinolone scaffold has been utilized in the creation of functional polymers. In one study, a sensor array, or "electronic tongue," was developed for the simultaneous detection of fluoroquinolone antibiotics. nih.govnih.govscispace.com This was achieved by creating customized Molecularly Imprinted Polymers (MIPs) where fluoroquinolone molecules acted as templates. nih.govnih.gov The process involved the electropolymerization of pyrrole (B145914) in the presence of the target fluoroquinolones, demonstrating that this chemical scaffold can be integrated into polymer-based functional systems. nih.govnih.gov This precedent suggests that this compound could similarly be used as a monomer or functional component in the synthesis of specialized polymers for sensing or electronic applications.

Inclusion in Advanced Chemical Libraries for Screening Campaigns

The discovery of novel materials increasingly relies on the systematic synthesis and screening of large collections of compounds known as chemical libraries. rsc.org The design of these libraries is a strategic process aimed at exploring a vast chemical space to identify molecules with desired properties. sygnaturediscovery.comchemrxiv.org Rather than random assembly, modern libraries are often focused collections built around "privileged" scaffolds—core structures that are known to interact with biological targets or exhibit valuable physical properties. rsc.orgcore.ac.uk The quinoline ring is a prominent scaffold in medicinal chemistry and is emerging as a valuable core for materials science applications. arabjchem.orgnih.gov

The inclusion of this compound in an advanced chemical library would be a strategic choice for several reasons:

Structural Novelty: The specific combination of the quinoline core, a C5-fluoro group, and a C8-nitrile group provides a unique substitution pattern that may not be present in existing commercial or academic libraries.

Targeted Exploration: It would be a key entry in a library focused on discovering new optoelectronic or sensor materials. By systematically modifying the substituents on the quinoline scaffold, researchers can perform high-throughput screening to establish structure-property relationships. nih.govresearchgate.net

Computational and Experimental Synergy: Library design often begins with in silico methods, where properties are predicted computationally before synthesis. sygnaturediscovery.com Compounds are filtered based on desired properties, and their synthetic accessibility is considered. rsc.orgsygnaturediscovery.com this compound could be identified through such a process as a high-priority candidate for synthesis and subsequent screening.

The ultimate goal of including diverse and unique molecules like this compound is to accelerate the discovery of new functional materials by efficiently screening for properties such as electroluminescence, charge-transport capabilities, and sensing activity. nih.govresearchgate.net

Future Research Directions and Challenges

Development of Novel Synthetic Pathways

The creation of new and efficient synthetic routes is fundamental to the advancement of 5-Fluoroquinoline-8-carbonitrile chemistry. While established methods provide a foundation, the pursuit of novel pathways is driven by the need for improved yields, scalability, and access to a wider array of structural analogs.

Key areas for future synthetic exploration include:

Catalytic C-H Functionalization: Direct functionalization of the quinoline (B57606) core offers a more atom-economical approach compared to traditional multi-step syntheses. Research into regioselective C-H activation at positions other than the pre-functionalized C5 and C8 could lead to the rapid generation of diverse compound libraries.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, reproducibility, and scalability. Developing flow-based syntheses for this compound and its precursors could streamline production and facilitate more efficient process optimization.

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. Exploring photoredox-catalyzed transformations to introduce novel substituents onto the this compound scaffold could open up new avenues for structural diversification under mild reaction conditions.

The development of such innovative synthetic methodologies will be instrumental in populating chemical space with novel derivatives, providing a rich resource for biological screening and the establishment of comprehensive structure-activity relationships.

Integration of Advanced Computational Methods in Compound Design

The synergy between experimental synthesis and computational chemistry is becoming increasingly integral to modern drug discovery. For this compound, computational methods can provide invaluable insights, guiding the design of new analogs with enhanced properties.

Future computational efforts should focus on:

Molecular Docking and Dynamics Simulations: To explore the potential biological targets of this compound, molecular docking studies can be performed against a panel of relevant proteins. Subsequent molecular dynamics simulations can then provide a more dynamic picture of the binding interactions, helping to refine the design of more potent and selective inhibitors.

Pharmacophore Modeling and Virtual Screening: Based on the known biological activities of related quinolone compounds, pharmacophore models can be developed. These models can then be used to virtually screen large compound libraries to identify new molecules with a high probability of exhibiting the desired biological effect.

The integration of these advanced computational techniques will not only accelerate the discovery process but also enable a more rational and targeted approach to the design of novel this compound-based therapeutic agents.

Exploration of New Chemical Reactivity Profiles

A thorough understanding of the chemical reactivity of this compound is essential for its derivatization and application. The interplay between the electron-withdrawing fluorine and carbonitrile groups and the quinoline ring system creates a unique reactivity profile that warrants further investigation.

Future research in this area should aim to:

Investigate the Reactivity of the Carbonitrile Group: The carbonitrile moiety is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. A systematic study of these reactions under various conditions will expand the synthetic utility of this compound.

Probe the Influence of the Fluorine Atom: The C5-fluoro substituent significantly influences the electronic distribution within the quinoline ring, impacting its susceptibility to nucleophilic and electrophilic attack. Detailed mechanistic studies are needed to fully elucidate the directing effects of the fluorine atom in various chemical transformations.

Explore Metal-Catalyzed Cross-Coupling Reactions: The quinoline scaffold is amenable to various metal-catalyzed cross-coupling reactions. Investigating the reactivity of different positions on the this compound ring in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings will provide access to a wide range of novel analogs with diverse substitution patterns.

By systematically exploring these reactivity profiles, chemists can unlock new strategies for modifying the this compound core, leading to the synthesis of compounds with fine-tuned properties.

Elucidation of Complex Structure-Function Relationships

A central challenge in medicinal chemistry is to understand how subtle changes in molecular structure translate into significant differences in biological activity. For this compound derivatives, a deep understanding of their structure-function relationships (SFR) is paramount for the rational design of new therapeutic agents.

Key aspects to be investigated include:

Impact of Substituent Position and Nature: A systematic investigation into how the placement and electronic nature of various substituents on the quinoline ring affect biological activity is crucial. This involves synthesizing and testing a wide range of analogs to build a comprehensive SFR model.

Stereochemistry and Biological Activity: For derivatives containing chiral centers, it is essential to separate and evaluate the biological activity of individual enantiomers. This will provide a clearer understanding of the stereochemical requirements for optimal target engagement.

Correlation of Physicochemical Properties with Biological Outcomes: The physicochemical properties of a molecule, such as its lipophilicity, solubility, and pKa, play a critical role in its absorption, distribution, metabolism, and excretion (ADME) profile. Correlating these properties with biological activity will be key to designing drug candidates with favorable pharmacokinetic profiles.

The elucidation of these complex relationships will require a multidisciplinary approach, combining synthetic chemistry, biological testing, and computational modeling to build a predictive understanding of how molecular structure governs function.

Sustainable Synthesis and Application Considerations

In an era of increasing environmental awareness, the principles of green chemistry are becoming an integral part of the chemical sciences. The development of sustainable synthetic routes and the consideration of the environmental impact of chemical applications are critical for the long-term viability of any new chemical entity.

For this compound, future research should embrace:

Development of Greener Synthetic Methods: This includes the use of renewable starting materials, the reduction of hazardous waste, and the use of environmentally benign solvents and catalysts. The goal is to develop synthetic processes that are not only efficient but also have a minimal environmental footprint.

Biodegradability and Environmental Fate Studies: Understanding the persistence and potential for bioaccumulation of this compound and its derivatives in the environment is crucial. Studies on their biodegradability and environmental fate will be necessary to assess their long-term ecological impact.

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound, from its synthesis to its ultimate disposal or degradation, will provide a holistic view of its environmental impact. This will enable a more informed decision-making process regarding its potential applications.

By proactively addressing these sustainability considerations, researchers can ensure that the development and application of this compound-based technologies are conducted in an environmentally responsible manner, aligning scientific progress with the principles of a circular economy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoroquinoline-8-carbonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodology : Begin with a retrosynthetic analysis to identify feasible precursors (e.g., halogenated quinoline derivatives). Fluorination at the 5-position can be achieved via nucleophilic aromatic substitution using KF or CsF in polar aprotic solvents like DMF at 80–120°C. Nitrile introduction at the 8-position may involve cyanation of a boronic ester intermediate under Suzuki-Miyaura conditions .

- Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Monitor reaction progress via TLC or HPLC. For reproducibility, document all parameters (e.g., stoichiometry, purity of starting materials) as per Beilstein Journal guidelines .

Q. How should researchers characterize the purity and identity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural Confirmation : Combine -NMR (quinoline proton signals at δ 8.5–9.0 ppm), -NMR (nitrile carbon at ~115 ppm), and FT-IR (C≡N stretch at ~2200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (expected m/z: 187.04).

- Documentation : Include raw data in Supplementary Information (SI) with clear file naming conventions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Root Cause Analysis :

- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).

- Structural Ambiguity : Verify derivative regiochemistry via X-ray crystallography or NOESY NMR .

- Statistical Validation : Use ANOVA to assess significance of IC differences across studies .

- Case Study : A 2024 study attributed discrepancies in antiproliferative activity to unintended oxidation of the nitrile group during storage .

Q. How can computational modeling guide the design of this compound-based inhibitors targeting specific enzymes?

- Workflow :

Docking Studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., kinases). Prioritize compounds with ΔG ≤ −8 kcal/mol.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å).

QSAR Analysis : Corporate electronic parameters (HOMO/LUMO energies) to refine substituent effects .

- Validation : Synthesize top candidates and test enzymatic inhibition (e.g., fluorescence-based assays).

Q. What are the best practices for evaluating the photostability and degradation pathways of this compound under experimental conditions?

- Protocol :

- Light Exposure : Irradiate samples in UV-vis light (300–400 nm) and monitor degradation via LC-MS.

- Degradant Identification : Isolate major byproducts (e.g., quinoline-8-carboxylic acid via nitrile hydrolysis) and characterize via MS/MS .

- Kinetic Modeling : Apply first-order kinetics to calculate half-life () under varying pH and temperature .

Safety and Compliance

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps (TLV: 5 mg/m).

- Waste Disposal : Segregate nitrile-containing waste for incineration by certified handlers .

- Emergency Response : For skin contact, rinse with water for 15 min; seek medical evaluation if irritation persists .

Data Presentation and Reproducibility

Q. How should researchers structure Supplementary Information (SI) for studies involving this compound?

- SI Requirements :

- Synthetic Procedures : Detailed step-by-step protocols, including failed attempts.

- Spectroscopic Data : Annotated NMR/IR spectra (with peak assignments) and chromatograms.

- Crystallographic Data : CIF files for crystal structures, deposited in the Cambridge Structural Database .

- File Naming : Use consistent labels (e.g., SI_Figure1_SynthesisScheme.pdf) and hyperlink in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.